molecular formula C21H23N7O2 B10984430 N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10984430
M. Wt: 405.5 g/mol
InChI Key: VOEWAYGTWWNADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide features a pyrazole core substituted with a methyl group at the 1-position, linked via a carbamoyl bridge to a phenyl ring. This phenyl ring is further connected to a piperazine-carboxamide moiety bearing a pyridin-2-yl group (Figure 1).

Properties

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-[(1-methylpyrazol-4-yl)carbamoyl]phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C21H23N7O2/c1-26-15-18(14-23-26)24-20(29)16-5-7-17(8-6-16)25-21(30)28-12-10-27(11-13-28)19-4-2-3-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,24,29)(H,25,30)

InChI Key

VOEWAYGTWWNADE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Carbamate Formation via Piperazine Functionalization

The piperazine core is typically functionalized through nucleophilic substitution or palladium-mediated cross-coupling. Patent WO2012146318A1 describes a method where a piperazine derivative reacts with a pyridine-bearing electrophile in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to introduce the pyridin-2-yl group. For example, treating 1-(pyridin-2-yl)piperazine with a halogenated aryl precursor in N,N-dimethylformamide at 80–130°C achieves substitution at the piperazine nitrogen.

Amide Bond Coupling for Carbamoyl Integration

The carbamoyl group is introduced via amide coupling between an activated carboxylic acid derivative and the amine-containing intermediate. A common approach involves using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). For instance, 4-(pyridin-2-yl)piperazine-1-carboxylic acid is activated with HATU in N,N-dimethylformamide and reacted with 4-amino-N-(1-methyl-1H-pyrazol-4-yl)benzamide to form the target compound.

Reaction Optimization

Solvent Systems and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide and N,N-dimethylacetamide are preferred for their ability to stabilize intermediates and enhance coupling rates. Experimental data from Ambeed demonstrates that reactions in N,N-dimethylformamide at 20°C yield 80% product, whereas tetrahydrofuran under similar conditions yields only 51% (Table 1).

Table 1: Solvent-Dependent Yields for Amide Coupling

SolventCoupling AgentTemperature (°C)Yield (%)
N,N-dimethylformamideHATU2080
TetrahydrofuranOxalyl chloride6051

Catalysts and Base Selection

Copper(I) iodide and palladium catalysts are critical for Suzuki-Miyaura couplings, while organic bases like N,N-diisopropylethylamine facilitate deprotonation during amide formation. The patent literature highlights sodium hydride as a strong base for deprotonating piperazine precursors, whereas Ambeed’s protocols use N,N-diisopropylethylamine for HATU-mediated couplings.

Purification Techniques

Chromatographic Methods

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for isolating intermediates. Reverse-phase HPLC with trifluoroacetic acid/acetonitrile gradients achieves >95% purity for the final compound.

Crystallization and Salt Formation

Acid-base extraction using saturated sodium bicarbonate and ethyl acetate removes unreacted starting materials. Final products are often isolated as hydrochloride salts by treating with hydrogen chloride in dioxane, followed by recrystallization from methanol.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Agents

Coupling AgentBaseSolventYield (%)
HATUN,N-diisopropylethylamineN,N-dimethylformamide80
TBTUPotassium carbonateN,N-dimethylformamide75
EDCITriethylamineTetrahydrofuran65

HATU in N,N-dimethylformamide consistently outperforms other agents due to its superior activation of carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Quinazolinone-Piperazine Derivatives ()

Compounds A1–A6 in are N-substituted piperazine-carboxamides with a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group. Key differences include:

  • Substituents : Fluorine or chlorine atoms on the phenyl ring (e.g., A2 : 3-fluorophenyl; A6 : 4-chlorophenyl).
  • Impact on Properties :
    • Melting Points : Range from 189.5–199.6°C, influenced by halogen electronegativity and crystal packing.
    • Yields : 45.2–57.3%, lower than some morpholine-containing analogues ().

Morpholine-Containing Piperazine-Carboxamides ()

Compounds 13a–13c incorporate morpholine and nitro/trifluoromethyl groups:

  • Substituents: Morpholine-4-carbonyl and nitro/cyano groups on the phenyl ring.
  • Impact on Properties: Yields: Higher (58–65%) due to optimized coupling conditions. Solubility: Morpholine’s oxygen may enhance aqueous solubility compared to halogenated derivatives. Melting Points: Lower range (150.3–167.9°C), suggesting reduced crystallinity vs. quinazolinone derivatives .

Pyrimidine-Piperazine Analogues ()

N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () replaces the pyridinyl group with pyrimidinyl:

  • Crystallography: Monoclinic crystal system (space group P21/c) with β = 92.50°, indicating distinct packing vs. pyridinyl analogues .

Functional Analogues with Pyrazole Moieties

Fluorinated Pyrazole-Pyrimidine Derivatives ()

Compound 18 () features a 5-fluoro-pyrimidine core and acetamide linker:

  • Key Differences : Pyrimidine instead of pyridinyl; acetamide linker vs. carbamoyl bridge.
  • Synthesis : Low yield (17%) due to steric hindrance during coupling .
  • NMR Data : Downfield shifts for pyrimidinyl-H (δ 8.50 ppm) indicate strong electron-withdrawing effects from fluorine .

Trifluoromethyl-Substituted Analogues ()

A compound with 4-(3-(trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide () highlights:

  • Impact of CF₃ Groups : Enhanced lipophilicity and metabolic stability, common in kinase inhibitors .

Comparative Data Table

Compound Class Example Substituents Yield (%) Melting Point (°C) Key Features Reference
Target Compound N-{4-[(1-Me-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide 1-Me-pyrazole, pyridin-2-yl N/A N/A Pyridinyl-piperazine core N/A
Quinazolinone-Piperazine A6 () 4-chlorophenyl, quinazolinone 48.1 189.8–191.4 Halogen-enhanced stability
Morpholine-Piperazine 13a () Morpholine-4-carbonyl, nitro 58 165.4–167.9 Improved solubility
Pyrimidine-Piperazine Pyrimidin-2-yl, 4-chlorophenyl N/A N/A Monoclinic crystal system
Fluorinated Pyrimidine 18 () 5-fluoro-pyrimidine, acetamide 17 283.1–284.1 CDK2 inhibition potential

Biological Activity

N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C29H35N9O3
  • Molecular Weight : 557.6467 g/mol
  • CAS Number : 1632250-93-1

The structural framework includes a piperazine core, a pyridine ring, and a pyrazole moiety, which are known for their biological activities in various pharmacological contexts.

Research indicates that compounds containing piperazine and pyrazole moieties often interact with neurotransmitter systems, particularly serotonin receptors. For instance, similar compounds have shown anxiolytic-like effects through serotonergic pathways, suggesting that this compound may also exhibit such properties .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds. For example, derivatives of piperazine have demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this regard remains to be fully elucidated but is promising based on structural analogs .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Similar piperazine derivatives have been evaluated for their anxiolytic properties in animal models. In one study, a related compound exhibited significant anxiolytic-like activity that was mediated through serotonin receptor modulation . This indicates that this compound could similarly affect anxiety pathways.

Study 1: Anxiolytic Activity

A study investigating the anxiolytic effects of piperazine derivatives found that compounds with similar structural features to N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine exhibited significant behavioral changes in rodent models. The tests included elevated plus maze and open field tests, which indicated reduced anxiety levels compared to control groups .

CompoundAnxiolytic EffectMechanism
LQFM008SignificantSerotonin pathway involvement
Test CompoundNot evaluated yetPending further studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step coupling reactions. A common approach involves:

Amide Bond Formation : Reacting 4-(1-methyl-1H-pyrazol-4-yl)aniline with 4-(pyridin-2-yl)piperazine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in anhydrous dichloromethane at 0–5°C .

Intermediate Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Final Product Optimization : Yield (~40–60%) depends on stoichiometric ratios, solvent polarity (DMF or THF preferred), and reaction time (12–24 hours) .

Q. Which spectroscopic and computational methods are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm) and carboxamide carbonyl signals (~168 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting the piperazine ring’s chair structure and intramolecular hydrogen bonds between the pyrazole and carboxamide groups .
  • LCMS : Validates molecular weight (405.5 g/mol) and purity (>95%) .

Q. How does the compound’s reactivity inform derivatization strategies?

  • Methodological Answer : Functional groups dictate reactivity:

  • Pyridine Ring : Susceptible to electrophilic substitution (e.g., nitration at position 4 under HNO3_3/H2_2SO4_4) .
  • Piperazine Core : Alkylation or acylation at the secondary amine enhances solubility (e.g., trifluoroacetylation in DCM with TFA anhydride) .
  • Pyrazole Carbamoyl Group : Hydrolysis under acidic conditions (HCl/EtOH, reflux) yields primary amine intermediates for further modifications .

Advanced Research Questions

Q. What receptor interaction mechanisms underlie its pharmacological activity?

  • Methodological Answer : Preclinical studies suggest antagonism at serotonin (5-HT2A_{2A}) and dopamine D2_2 receptors:

  • Binding Assays : Radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) show IC50_{50} values of 12 nM, indicating high affinity. Molecular docking reveals hydrogen bonding between the pyridin-2-yl group and Asp155 in the 5-HT2A_{2A} binding pocket .
  • Functional Studies : cAMP inhibition in HEK293 cells transfected with D2_2 receptors (EC50_{50} = 8 nM) confirms inverse agonism .

Q. How do stability and solubility profiles impact preclinical formulation?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (0.2 mg/mL in PBS pH 7.4) necessitates co-solvents (e.g., 10% DMSO/PEG-400) for in vivo administration .
  • Stability : Degrades <10% over 72 hours in plasma (37°C), but acidic conditions (pH 2.0) hydrolyze the carboxamide group within 24 hours. Lyophilization in mannitol matrix enhances shelf life .

Q. How to resolve contradictions in reported biological activities of structural analogs?

  • Methodological Answer : Divergent activities arise from substituent effects:

  • Case Study : Replacement of pyridin-2-yl with pyrimidin-2-yl (analog C20_{20}H21_{21}N7_7O2_2) reduces 5-HT2A_{2A} affinity (IC50_{50} = 450 nM) but enhances selectivity for adenosine A2A_{2A} receptors. SAR analysis via QSAR models identifies the pyridine N-atom as critical for π-π stacking in 5-HT2A_{2A} .

Q. What computational strategies predict its binding modes and off-target risks?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of the piperazine-pyridine conformation in the 5-HT2A_{2A} active site .
  • Off-Target Profiling : Use SwissTargetPrediction to identify kinase targets (e.g., JAK2 inhibition predicted with 70% probability), validated via kinase inhibition assays .

Q. How does it compare to piperazine-based analogs in CNS drug discovery?

  • Methodological Answer : Key differentiators include:

  • Structural Uniqueness : Pyridin-2-yl and pyrazole carbamoyl groups confer dual receptor modulation, unlike simpler N-arylpiperazines (e.g., 4-phenylpiperazine analogs lack carboxamide-driven solubility) .
  • Pharmacokinetics : Higher BBB permeability (PAMPA-BBB Pe = 12 × 106^{-6} cm/s) vs. 4-(4-chlorophenyl)piperazine analogs (Pe = 5 × 106^{-6} cm/s) due to reduced hydrogen-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.